molecular formula C22H18N2 B12689466 4-Methyl-1,3,5-triphenyl-1H-pyrazole CAS No. 42165-20-8

4-Methyl-1,3,5-triphenyl-1H-pyrazole

Cat. No.: B12689466
CAS No.: 42165-20-8
M. Wt: 310.4 g/mol
InChI Key: XATVCDDDFKRQTK-UHFFFAOYSA-N
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Description

4-Methyl-1,3,5-triphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3,5-triphenyl-1H-pyrazole typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in yields ranging from 78% to 92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,3,5-triphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .

Properties

CAS No.

42165-20-8

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

4-methyl-1,3,5-triphenylpyrazole

InChI

InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)23-24(20-15-9-4-10-16-20)22(17)19-13-7-3-8-14-19/h2-16H,1H3

InChI Key

XATVCDDDFKRQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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